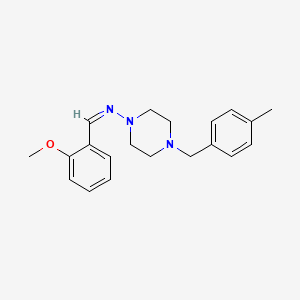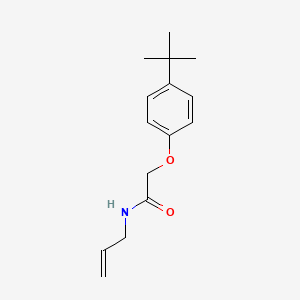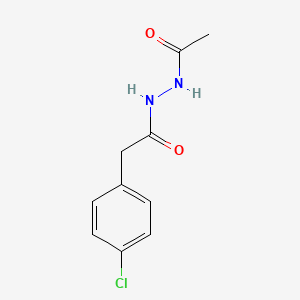
N-(2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Übersicht
Beschreibung
N-(2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as MBMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammatory responses. In neurological research, this compound has been shown to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters involved in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In neurological research, this compound has been shown to improve motor function and cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. Another advantage is its low toxicity, which allows for higher doses to be administered without causing adverse effects. However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for N-(2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine research. In cancer research, future studies could focus on optimizing the dose and administration schedule of this compound to maximize its anti-cancer effects. In inflammation research, future studies could focus on identifying the specific molecular targets of this compound in the NF-κB pathway. In neurological research, future studies could focus on testing the efficacy of this compound in clinical trials for Parkinson's disease and Alzheimer's disease. Additionally, future studies could explore the potential use of this compound in other fields of medicine, such as infectious diseases and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation research has shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been studied for its potential use in treating Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(Z)-1-(2-methoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-7-9-18(10-8-17)16-22-11-13-23(14-12-22)21-15-19-5-3-4-6-20(19)24-2/h3-10,15H,11-14,16H2,1-2H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKSMIHXIFJKQR-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3890379.png)
![4-(4-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B3890384.png)





![[1-(1-benzothien-2-ylmethyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B3890426.png)
![N'-{[2-(4-chlorophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3890433.png)
![N'-{[2-(2-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3890441.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890452.png)
![N'-[2-(4-chlorophenyl)acetyl]butanohydrazide](/img/structure/B3890453.png)
![2-(diethylamino)ethyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890459.png)